![molecular formula C38H26N2O2 B13125243 1,5-Bis[([1,1'-biphenyl]-2-yl)amino]anthracene-9,10-dione CAS No. 116164-46-6](/img/structure/B13125243.png)
1,5-Bis[([1,1'-biphenyl]-2-yl)amino]anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis([1,1’-biphenyl]-2-ylamino)anthracene-9,10-dione is an organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications. This compound, in particular, has been studied for its potential use in organic electronics, photonics, and as a fluorescent probe.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis([1,1’-biphenyl]-2-ylamino)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione and [1,1’-biphenyl]-2-ylamine.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as dichloromethane or toluene, under reflux conditions.
Catalysts: A catalyst, such as palladium on carbon (Pd/C), is often used to facilitate the reaction.
Purification: The product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis([1,1’-biphenyl]-2-ylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,5-Bis([1,1’-biphenyl]-2-ylamino)anthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in bioimaging and as a marker for tracking biological processes.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices.
Wirkmechanismus
The mechanism of action of 1,5-Bis([1,1’-biphenyl]-2-ylamino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways:
Fluorescence: The compound exhibits strong fluorescence, which is utilized in various imaging and sensing applications.
Photodynamic Therapy: In photodynamic therapy, the compound generates reactive oxygen species (ROS) upon light activation, leading to cell damage and apoptosis in targeted cells.
Molecular Targets: The compound interacts with cellular components such as DNA, proteins, and membranes, affecting their function and structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
9,10-Bis(phenylethynyl)anthracene: Another anthracene derivative with strong photophysical properties.
Mitoxantrone: A related anthracene derivative used in cancer therapy.
Uniqueness
1,5-Bis([1,1’-biphenyl]-2-ylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties and enhances its applicability in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
116164-46-6 |
|---|---|
Molekularformel |
C38H26N2O2 |
Molekulargewicht |
542.6 g/mol |
IUPAC-Name |
1,5-bis(2-phenylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C38H26N2O2/c41-37-30-20-12-24-34(40-32-22-10-8-18-28(32)26-15-5-2-6-16-26)36(30)38(42)29-19-11-23-33(35(29)37)39-31-21-9-7-17-27(31)25-13-3-1-4-14-25/h1-24,39-40H |
InChI-Schlüssel |
SXCLVGFSJVKIIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)NC6=CC=CC=C6C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


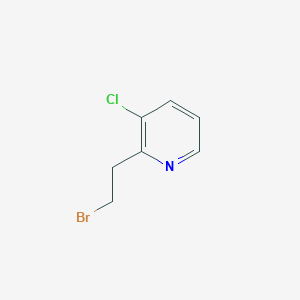
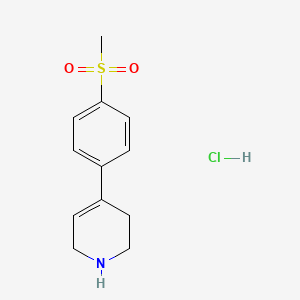
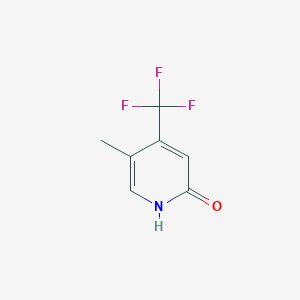
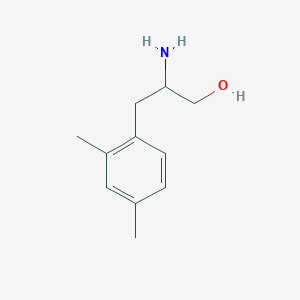

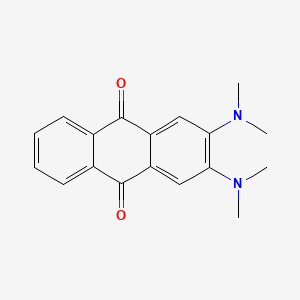
![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B13125227.png)




![(5'R,6'S,7'R,8'S)-1',2,5',6',7',8,8'-Heptahydroxy-3',6-dimethoxy-3,6'-dimethyl-5',6',7',8'-tetrahydro-[1,2'-bianthracene]-9,9',10,10'-tetraone](/img/structure/B13125266.png)


